3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
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Overview
Description
3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of amino acids followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions, particularly those involving aromatic compounds.
Medicine: This compound may have potential therapeutic applications, such as in drug development or as a pharmacological tool.
Industry: It can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the compound’s specific application and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aromatic amino acids and their derivatives, such as:
- 3-(4-Methoxyphenyl)propanoic acid
- 3-(4-Methoxyphenyl)-3-phenylpropanoic acid
Uniqueness
What sets 3-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial contexts.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-23-15-9-7-13(8-10-15)11-16(17(20)21)19-18(22)24-12-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCINYLJSSOHBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17554-34-6 |
Source
|
Record name | NSC125061 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125061 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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